Grapiprant

概述

描述

- It specifically targets mild to moderate inflammation associated with osteoarthritis in dogs.

- The compound has been approved by the FDA’s Center for Veterinary Medicine and categorized as a non-cyclooxygenase inhibiting non-steroidal anti-inflammatory drug (NSAID) .

- Preclinical studies suggest efficacy in both acute and chronic pain relief and inflammation.

- This compound’s effects are comparable to human medications like rofecoxib and piroxicam.

Grapiprant: is a small molecule drug primarily used as an analgesic and anti-inflammatory agent.

准备方法

- 格拉普坦的合成路线和反应条件在公开资料中没有广泛记载。

- 工业生产方法是专有的,但它是通过特定的化学过程合成的。

化学反应分析

- 格拉普坦经历了各种反应,包括氧化、还原和取代反应。

- 这些反应中常用的试剂和条件没有明确披露。

- 这些反应产生的主要产物没有得到广泛报道。

科学研究应用

Pharmacological Profile

Grapiprant functions by selectively blocking the EP4 receptor, which mediates the effects of prostaglandin E2 (PGE2), a key player in inflammation and pain signaling pathways. By inhibiting this receptor, this compound effectively reduces pain and inflammation without disrupting other important prostaglandin pathways that are crucial for various physiological functions .

Veterinary Applications

1. Osteoarthritis in Dogs

This compound has been approved for use in veterinary medicine, specifically for managing pain and inflammation associated with osteoarthritis in dogs. The FDA approved it in 2016, followed by the EMA in 2018. The recommended dosage is 2 mg/kg once daily . Clinical studies have demonstrated its efficacy in reducing pain levels and improving mobility in affected dogs. For instance:

- A randomized, placebo-controlled trial showed significant improvements in pain scores and overall function in dogs treated with this compound compared to those receiving a placebo .

- This compound was found to be effective in reducing inflammatory biomarkers and synovial inflammation in animal models of arthritis .

Human Applications

1. Pain Management

Research into the human applications of this compound is ongoing. Preliminary studies suggest that it may be beneficial for treating chronic pain conditions such as osteoarthritis in humans. The mechanism by which this compound operates—specifically targeting the EP4 receptor—suggests potential for managing inflammatory pain without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Cancer-related Pain

This compound is also being investigated for its potential role in cancer-related pain management. Given its mechanism of action, it may help alleviate pain associated with tumor growth and treatment side effects, although more clinical evidence is needed to establish its effectiveness in this area .

Table: Summary of this compound Research Findings

Safety Profile

This compound has shown a favorable safety profile in both veterinary and preliminary human studies. Common side effects reported include gastrointestinal upset; however, these are generally less severe compared to traditional NSAIDs. Long-term studies are still needed to fully understand its safety profile over extended use periods .

作用机制

相似化合物的比较

- 格拉普坦的独特之处在于它专门针对 EP4 受体。

- 类似的化合物包括用于缓解疼痛的其他 NSAID,但格拉普坦的选择性使其与众不同。

生物活性

Grapiprant is a novel compound classified as a piprant, specifically designed as a selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has garnered attention primarily for its application in veterinary medicine, particularly for managing pain and inflammation associated with osteoarthritis (OA) in dogs. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, and clinical efficacy.

This compound's primary mechanism involves the antagonism of the EP4 receptor, which plays a crucial role in mediating pain and inflammation. By inhibiting this receptor, this compound effectively reduces pain associated with inflammatory conditions. The selectivity for the EP4 receptor over other prostaglandin receptors (EP1, EP2, EP3) minimizes potential side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied across different animal species, revealing significant variations. Key parameters include:

- Absorption : this compound is rapidly absorbed following oral administration, with peak plasma concentrations () occurring within 0.42 to 0.67 hours post-administration in dogs .

- Bioavailability : Studies indicate that this compound exhibits high serum protein binding (approximately 95%), which may influence its distribution and elimination .

- Half-life : The elimination half-life () varies significantly among species; for instance, it is reported to be shorter in rabbits compared to dogs .

Summary of Pharmacokinetic Parameters

| Parameter | Dogs | Rabbits |

|---|---|---|

| 1800 - 31,000 ng/ml | Detectable up to 10 hours | |

| Bioavailability | High (95% protein binding) | Varies |

| Approximately 4-6 hours | Rapid elimination |

Clinical Efficacy

This compound has been subjected to rigorous clinical trials to evaluate its effectiveness in alleviating pain due to OA in dogs. A notable study involving 285 dogs demonstrated significant improvements in pain scores when treated with this compound compared to placebo.

Key Findings from Clinical Trials

- Treatment Success Rate : this compound-treated dogs showed a treatment success rate of 48.1%, compared to 31.3% for the placebo group, with a statistically significant difference () .

- Pain Severity and Interference Scores : The Pain Severity Score (PSS) and Pain Interference Score (PIS) improved significantly in the this compound group ( and , respectively) .

- Safety Profile : this compound was generally well tolerated; however, a higher incidence of vomiting was noted in treated dogs (17.02%) compared to the placebo group (6.25%) .

Table of Clinical Trial Results

| Timepoint | This compound Success Rate (%) | Placebo Success Rate (%) | P-value |

|---|---|---|---|

| Day 7 | 30.5 | 16.0 | .0154 |

| Day 14 | 41.2 | 28.2 | .0442 |

| Day 21 | 46.6 | 32.8 | .0443 |

| Day 28 | 48.1 | 31.3 | .0315 |

Case Studies and Observations

In addition to controlled studies, anecdotal evidence from veterinary practices supports the efficacy of this compound in real-world settings. For instance, many veterinarians have reported positive outcomes in dogs suffering from chronic OA pain when treated with this compound, noting improvements in mobility and overall quality of life.

常见问题

Basic Research Questions

Q. What is the pharmacological mechanism of Grapiprant as a selective EP4 receptor antagonist?

this compound inhibits prostaglandin E2 (PGE2) binding to EP4 receptors, with a Ki of 13 nM (human) and 20 nM (rat), and blocks PGE2-induced cAMP elevation (pA2: 8.3 for human EP4 receptors). Its selectivity over other prostanoid receptors (>100-fold) supports its use in studying EP4-specific pathways in inflammation and pain . Methodological Insight: Validate EP4 antagonism via competitive binding assays using radiolabeled [³H]PGE2 and functional assays measuring cAMP inhibition in transfected cell lines.

Q. How can researchers ensure analytical precision in pharmacokinetic studies of this compound?

A validated LC-MS/MS method detects this compound in plasma with an LOD of 1.5 ng/mL and LOQ of 5 ng/mL. Key parameters include:

- Chromatography : Retention times of 2.6 min (this compound) and 2.7 min (internal standard).

- MRM transitions : 495.5 → 295.5 m/z (this compound), 200.4 → 182.1 m/z (IS).

- Linearity : 5–1000 ng/mL (r = 0.99). Stability tests confirm reliability across freeze-thaw cycles and storage conditions .

Q. What in vivo models are suitable for evaluating this compound’s anti-hyperalgesic effects?

Use thermal hyperalgesia models (e.g., intraplantar PGE2 injection in rodents). This compound reduces hyperalgesia with an ED50 of 12.8 mg/kg orally. Ensure dose-response curves account for species-specific EP4 receptor affinity differences (rat vs. human) .

Advanced Research Questions

Q. How should researchers design clinical trials to assess this compound’s synergy with immunotherapy in oncology?

Example: NCT03696212 combined this compound with pembrolizumab (anti-PD1) in advanced NSCLC. Key considerations:

- Patient stratification : EP4 receptor density in tumors (biomarker analysis).

- Outcome measures : Progression-free survival (PFS) and immune cell infiltration (via histopathology).

- Dosing : Align with pharmacokinetic data (e.g., 0.5 mg/kg IV in rabbits ) and adjust for human equivalency .

Q. How can contradictory data on this compound’s efficacy in chronic inflammation be resolved?

Contradictions may arise from:

- Model variability : Acute vs. chronic inflammation models (e.g., PGE2-induced vs. collagen-induced arthritis).

- Dosing regimens : Suboptimal bioavailability in long-term studies. Resolution Strategy:

- Conduct meta-analyses of ED50 values across studies .

- Use pharmacodynamic modeling to correlate plasma concentrations (LC-MS/MS) with receptor occupancy .

Q. What are the challenges in synthesizing high-purity this compound for preclinical studies?

The patent (EP 3,980,356) specifies a purity threshold of ≥98%, requiring HPLC-PDA to detect impurities (e.g., Compounds A–D ≤0.5%). Critical steps:

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to avoid amorphous forms.

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) .

Q. How can AI tools enhance research question formulation for this compound studies?

Apply generative AI to:

- Refine hypotheses : “Generate a research question on this compound’s role in tumor microenvironment modulation.”

- Identify gaps : Cross-reference clinical trial data (e.g., NCT05041101 in breast cancer) with EP4 signaling pathways . Caution: Verify AI outputs against primary literature to avoid hallucinated citations .

Q. Methodological Tables

Table 1: Key Pharmacokinetic Parameters for this compound (Rabbit Model)

| Parameter | Value | Reference |

|---|---|---|

| Plasma half-life (t½) | 4.2 hours | |

| Cmax (0.5 mg/kg IV) | 850 ng/mL | |

| AUC₀–∞ | 3200 ng·h/mL |

Table 2: EP4 Receptor Binding Affinity Across Species

| Species | Ki (nM) | pA2 (cAMP Inhibition) | Reference |

|---|---|---|---|

| Human | 13 | 8.3 | |

| Rat | 20 | 8.2 |

属性

IUPAC Name |

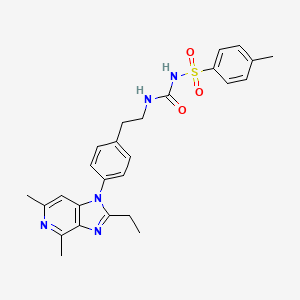

1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVLFTCYCLXTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194419 | |

| Record name | CJ 023423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor. It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions. The binding of grapiprant blocks PGE2 binding and hence its biological effect related to the signaling pain and inflammation cascade. Grapiprant has been accepted very greatly in veterinary as its mechanism of action is a targeted approach to pain management by not having any interaction with the production of prostanoids and thus, by not interacting with other prostaglandin receptor pathways. | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

415903-37-6 | |

| Record name | Grapiprant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415903-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grapiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CJ 023423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>136 ºC (Grapiprant hydrochloride) | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。